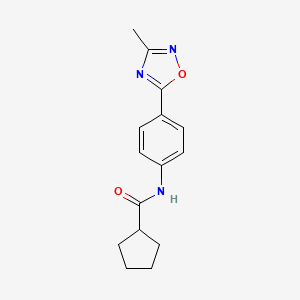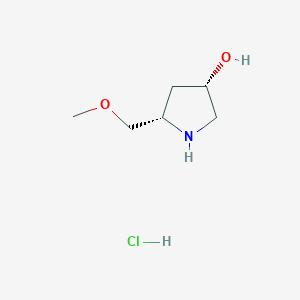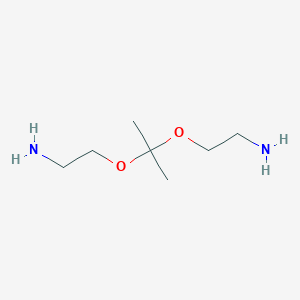
2,2-Di-(2-aminoethoxy)propane
概要
説明
2,2-Di-(2-aminoethoxy)propane is an acid-degradable amine monomer . It can be used as a ketal-containing cross-linker . It is a pH-sensitive molecule that is used in the synthesis of polyurea and polyurethane .
Synthesis Analysis
This compound can be used in the preparation of biocompatible polymeric materials for the development of controlled drug delivery systems . This homobifunctionalized amino ketal is primarily used in crosslinking cell lysate (linking polypeptides whose lysine side chains are nearest to each other) .Molecular Structure Analysis
The molecular formula of this compound is C7H18N2O2 . It has a molecular weight of 162.23 g/mol . The molecule contains a total of 28 bonds, including 10 non-H bonds, 6 rotatable bonds, 2 primary amines (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
Primary amines in this compound commonly conjugate through acylation or alkylation of isothiocyanates; isocyanates; acyl azides; NHS esters; sulfonyl chlorides; aldehydes; carbonates; aryl halides; imidoesters; carbodiimides; anhydrides; and fluorophenyl esters . This diamine can also crosslink epoxies .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.458 . It has a boiling point of 202-214/760 mmHg and a density of 1.018 g/mL at 25 °C .科学的研究の応用
Downstream Processing of Biologically Produced Diols
Biologically produced 1,3-propanediol and 2,3-butanediol have a wide range of applications, including in the production of polymers and as solvents. The review by Xiu and Zeng (2008) discusses the separation and purification methods for these diols, highlighting the significant cost of downstream processing in their microbial production. The review suggests that methods like aqueous two-phase extraction and pervaporation deserve more attention for their potential to improve yield, purity, and energy efficiency in the production of these biologically derived chemicals (Xiu & Zeng, 2008).
Ionic Liquid Membranes for Gas Separations
Scovazzo (2009) reviewed the performance of supported ionic liquid membranes (SILMs) in gas separations, particularly for CO2/N2 and CO2/CH4 separations. The study emphasizes the need for benchmarks and upper limits for SILM performance to guide future research. It suggests focusing on room temperature ionic liquids (RTILs) with smaller molar volumes and investigating facilitated transport via silver carriers for olefin/paraffin separations. This research is relevant for understanding how molecular design can influence the efficiency of membrane-based separation technologies, which might be applicable to the separation and purification of products in reactions involving "2,2-Di-(2-aminoethoxy)propane" (Scovazzo, 2009).
Rhodium Complexes in Catalysis
The review by Chepaikin and Borshch (2015) explores the use of rhodium halides in oxidative functionalization of alkanes, such as methane and propane, without additional ligands. The paper discusses experimental data and DFT results on mechanisms of activation and suggests future research directions for improving catalytic efficiency and selectivity. This research underscores the importance of catalyst design in chemical transformations, potentially relevant to applications of "this compound" in catalytic processes (Chepaikin & Borshch, 2015).
作用機序
Target of Action
The primary target of 2,2-Di-(2-aminoethoxy)propane is cell lysate, specifically the polypeptides whose lysine side chains are nearest to each other . This compound acts as a homobifunctionalized amino ketal, which is primarily used in crosslinking cell lysate .
Mode of Action
This compound interacts with its targets by crosslinking polypeptides in cell lysate . This interaction is facilitated through the acylation or alkylation of isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of polyurea and polyurethane
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 1018 g/mL . Its boiling point is between 202-214°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the crosslinking of cell lysate . This can potentially alter the structure and function of the targeted polypeptides, affecting their role in various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its pH sensitivity suggests that changes in environmental pH could impact its effectiveness . Additionally, its stability and reactivity may be affected by factors such as temperature and pressure .
Safety and Hazards
特性
IUPAC Name |
2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMYVTCIPQGGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OCCN)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127090-71-5 | |
| Record name | 2,2-Bis(2-aminoethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)
![7-[(2-chlorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2578381.png)
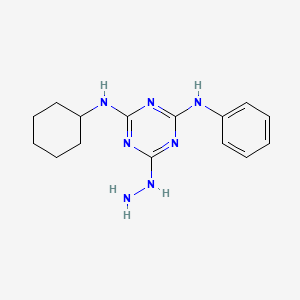
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2578385.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)
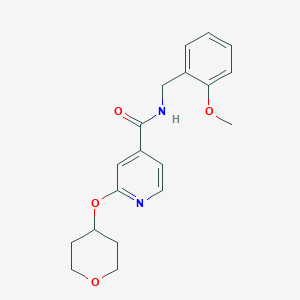
![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)
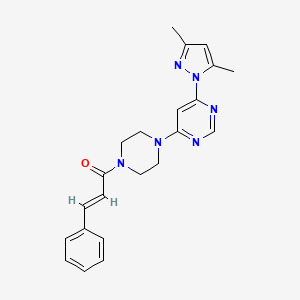
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)
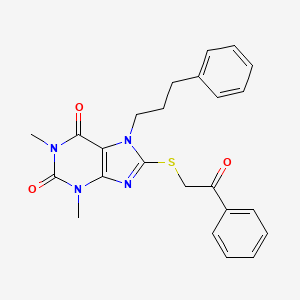
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2578397.png)
